N-(quinolin-8-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC0640922
Molecular Formula: C14H10N2OS
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10N2OS |
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Molecular Weight | 254.31 g/mol |
IUPAC Name | N-quinolin-8-ylthiophene-2-carboxamide |
Standard InChI | InChI=1S/C14H10N2OS/c17-14(12-7-3-9-18-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H,(H,16,17) |
Standard InChI Key | PAKAVLGQSUYUBE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC=CS3)N=CC=C2 |
Introduction
Structural Characteristics and Basic Properties
Chemical Structure and Composition
N-(quinolin-8-yl)thiophene-2-carboxamide consists of a quinoline ring system with an amide bond at the 8-position connecting it to a thiophene-2-carboxyl group. The compound features three key structural components: the quinoline core, the amide linkage (serving as a directing group in many reactions), and the thiophene heterocycle. The molecular formula is C₁₄H₁₀N₂OS, representing a molecule containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Physical Properties
According to available research data, N-(quinolin-8-yl)thiophene-2-carboxamide exists as a colorless oil with a modest yield of 26% (13.5 mg) under specific synthetic conditions . While comprehensive spectroscopic data is limited in the available literature, the compound would typically be characterized using standard analytical techniques including NMR spectroscopy, infrared spectroscopy, and mass spectrometry, similar to other quinoline amide derivatives.
Synthetic Methodologies
General Approaches to 8-Aminoquinoline Amides
The synthesis of N-(quinolin-8-yl)thiophene-2-carboxamide follows general methodologies established for preparing 8-aminoquinoline amides. Literature reveals two primary synthetic routes that can be applied to this compound:
Method 1: Direct Amidation Using Acid Chlorides
This approach involves:
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Dissolving 8-aminoquinoline (4.0 mmol) and triethylamine (6.0 mmol) in anhydrous dichloromethane (20 mL)
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Cooling the mixture to 0°C
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Dropwise addition of thiophene-2-carbonyl chloride in dichloromethane (4.4 mmol)
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Warming the reaction mixture to room temperature and stirring overnight
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Purification by washing with saturated aqueous sodium bicarbonate, 1N HCl, and brine
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Final purification by flash column chromatography using ethyl acetate/hexanes gradient
Method 2: In Situ Acid Chloride Formation
The alternative approach involves:
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Converting thiophene-2-carboxylic acid to its acid chloride using oxalyl chloride and catalytic DMF
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Reacting the freshly prepared acid chloride with 8-aminoquinoline in the presence of triethylamine
Optimization Considerations
While specific optimization data for N-(quinolin-8-yl)thiophene-2-carboxamide is limited, general synthetic considerations for 8-aminoquinoline amides include:
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Reaction temperature control during acid chloride addition
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Selection of appropriate base (triethylamine is commonly used)
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Purification techniques tailored to the specific compound
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Reaction time optimization to maximize yield while minimizing side reactions
Reactivity and Chemical Transformations
Directing Group Properties
The 8-aminoquinoline moiety in N-(quinolin-8-yl)thiophene-2-carboxamide serves as a powerful directing group for various C-H functionalization reactions. This property stems from:
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The ability of the quinoline nitrogen to coordinate with transition metals
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The amide group's capacity to form stable five-membered metallacycles
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The rigid structure that positions reactive sites favorably for selective transformations
C-H Functionalization Applications
Research indicates that 8-aminoquinoline amide structures like N-(quinolin-8-yl)thiophene-2-carboxamide can participate in selective C-H functionalization reactions, including:
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C-H glycosylation reactions, as demonstrated in related aminoquinoline amide systems
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Potential nickel-catalyzed transformations leading to regioselective products
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Possible applications in stereoselective synthesis of complex molecules
Oxytosylation Reactions
Based on research with structurally similar compounds, N-(quinolin-8-yl)thiophene-2-carboxamide may undergo oxytosylation reactions at the C-5 position of the quinoline ring using Koser's reagent. This reagent, generated in situ from PhI(OAc)₂ and p-toluenesulfonic acid, can introduce a tosyloxy group with high regioselectivity .
The oxytosylation reaction typically proceeds via:
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Formation of Koser's reagent from PhI(OAc)₂ and p-toluenesulfonic acid
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Electrophilic attack on the quinoline ring
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Regioselective functionalization at the C-5 position
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Isolation of the 5-tosyloxy derivative after workup
Structural Comparison with Related Compounds
Comparative Analysis of Structural Analogs
Several structural analogs of N-(quinolin-8-yl)thiophene-2-carboxamide appear in the scientific literature, offering insights into structure-property relationships:
Structure-Reactivity Relationships
The position of substitution on both the quinoline and thiophene rings significantly impacts reactivity:
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The 8-position substitution on quinoline (as in the target compound) enables bidentate coordination with metals, making it particularly valuable for directed C-H functionalization reactions
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2-position substitution on quinoline (as in some analogs) creates a different electronic environment and coordination geometry
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The thiophene-2-carboxamide arrangement provides specific electronic and steric properties distinct from 3-substituted analogs
Synthetic Applications and Research Significance
Role in Methodology Development
N-(quinolin-8-yl)thiophene-2-carboxamide and related compounds serve as important model substrates for developing new synthetic methodologies:
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Testing novel C-H activation protocols
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Exploring regioselective functionalization strategies
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Investigating heterocycle modifications and transformations
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Serving as intermediates in the synthesis of more complex heterocyclic systems
Analytical Characterization
Spectroscopic Analysis
Although comprehensive spectroscopic data specific to N-(quinolin-8-yl)thiophene-2-carboxamide is limited in the available literature, characterization would typically include:
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¹H NMR spectroscopy to identify key proton signals:
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Aromatic protons from both quinoline and thiophene rings
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The distinctive amide N-H signal
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Characteristic coupling patterns for thiophene protons
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¹³C NMR spectroscopy to confirm carbon environments:
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Carbonyl carbon of the amide group
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Aromatic carbons of the heterocyclic systems
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Quaternary carbons at connection points
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Mass spectrometry to verify molecular weight and fragmentation patterns
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